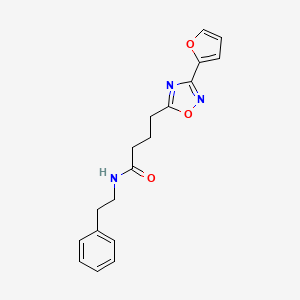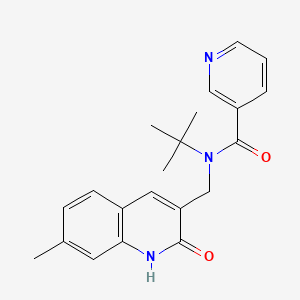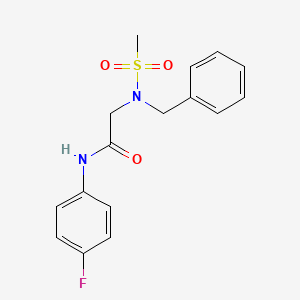
N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide, also known as Clioquinol, is a synthetic compound that has been widely used in scientific research. It belongs to the family of 8-hydroxyquinoline derivatives and has a broad spectrum of biological activities.
Wirkmechanismus
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide is complex and not fully understood. It is believed that N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide exerts its biological effects by chelating metal ions, such as copper and zinc, which are essential for the function of many enzymes and proteins. By binding to these metal ions, N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide can disrupt the activity of these enzymes and proteins, leading to various biological effects.
Biochemical and Physiological Effects
N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It can modulate the activity of various enzymes and proteins, including metalloproteases, kinases, and transcription factors. N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide can also affect the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine. Moreover, N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide can alter the expression of various genes involved in cell growth, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has several advantages as a research tool. It is relatively cheap and easy to synthesize, and its biological effects are well documented. N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide can also be used as a probe for studying metal ion homeostasis and metalloprotein function. However, N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has some limitations as well. It can be toxic at high concentrations, and its effects can be influenced by the presence of other metal ions in the system. Moreover, N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide can interfere with the activity of other drugs and compounds, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
In the future, N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide may have potential applications in the treatment of various diseases, including Alzheimer's disease, cancer, and infectious diseases. Further studies are needed to elucidate the precise mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide and to identify its molecular targets. Moreover, the development of more potent and selective analogs of N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide may lead to the discovery of new therapeutic agents. Finally, the use of N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide as a research tool may continue to provide valuable insights into the role of metal ions in biological systems.
Synthesemethoden
N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide can be synthesized by the reaction of 8-hydroxyquinoline with o-toluidine in the presence of acetic anhydride. The resulting product is then treated with benzoyl chloride to obtain the final compound. The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide is relatively simple and can be done in a few steps with high yield.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, and infectious diseases. In Alzheimer's disease, N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been shown to reduce the accumulation of amyloid-beta peptide, a hallmark of the disease, in the brain. In cancer, N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been reported to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In infectious diseases, N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been demonstrated to have antimicrobial activity against various pathogens, including bacteria, viruses, and fungi.
Eigenschaften
IUPAC Name |
2-methyl-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-9-3-6-12-21(17)25(29)27(23-14-8-4-10-18(23)2)16-20-15-19-11-5-7-13-22(19)26-24(20)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWVOUGBQJFIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B7692835.png)




![(E)-N'-(4-(benzyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692871.png)






